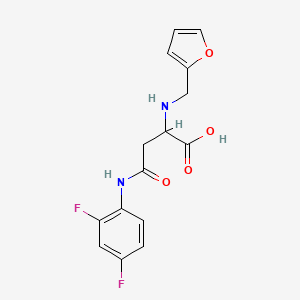
4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid, also known as DFMO, is a pharmaceutical compound that has been widely studied for its potential in treating various diseases. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that catalyzes the first step in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer, parasitic infections, and neurodegenerative disorders.
Applications De Recherche Scientifique
Molecular Structure and Vibrational Analysis
Researchers have synthesized and analyzed the molecular structure of related compounds, employing techniques such as FT-IR, NMR, and X-ray diffraction studies. These studies provide insights into the vibrational wavenumbers, molecular electrostatic potential, and the stability of molecules arising from hyper-conjugative interactions and charge delocalization. For instance, one study detailed the synthesis, molecular structure, and analysis of vibrational wavenumbers using HF and DFT methods for a similar compound, underscoring the significance of molecular electrostatic potential maps and NBO analysis in understanding the stability and charge transfer within molecules (Rahul Raju et al., 2015).
Electronic and Optical Studies
Research into the electronic and optical properties of butanoic acid derivatives, through methods such as molecular docking, vibrational, structural, electronic studies, and optical studies, highlights their potential as nonlinear optical materials. Theoretical calculations, including TD-DFT method analyses, have been employed to understand these properties, offering insights into their biological activities and potential pharmacological importance (K. Vanasundari et al., 2018).
Chemical Interactions and Reactions
Investigations into the interactions and reactions of 4-oxobutanoic acids and their cyclic analogues with binucleophiles have revealed the formation of various compounds, indicating the influence of substrate structure on reaction outcomes. Such studies utilize quantum-chemical calculations to understand the mechanisms of these reactions, offering valuable insights into the nucleophilicity and local hardness of involved molecules (Olga A. Amalʼchieva et al., 2022).
Synthesis and Cyclization
Research on the synthesis and intramolecular cyclization of related compounds has demonstrated the formation of N-substituted 5-aryl-3-imino-3H-furan-2-ones from 4-aryl-2,4-dioxobutanoic acids treated with aromatic amines. This highlights the versatile reactivity and potential application of these compounds in synthesizing heterocyclic structures (A. Rubtsov & V. V. Zalesov, 2003).
Propriétés
IUPAC Name |
4-(2,4-difluoroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c16-9-3-4-12(11(17)6-9)19-14(20)7-13(15(21)22)18-8-10-2-1-5-23-10/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSWKPHZBXZWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Difluorophenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((3-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2447975.png)
![6-Phenyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2447976.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2447978.png)
![N-phenyl-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B2447979.png)

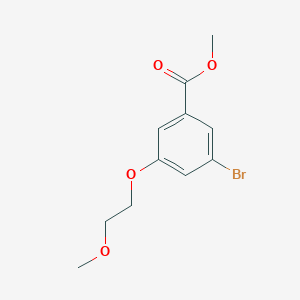
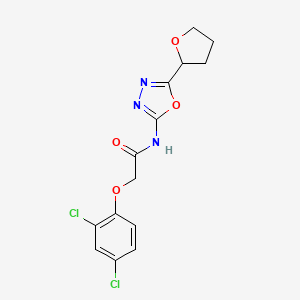
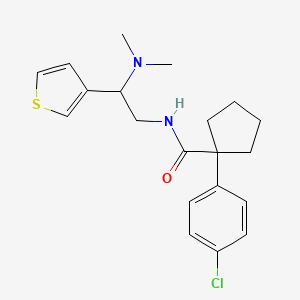
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)
![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)
![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)
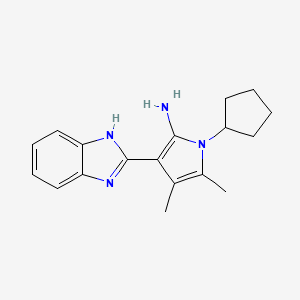

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)